N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Antimalarial and Antiviral Potential
- A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds with the benzo[d]thiazol-2-yl moiety, for their potential antimalarial activity. These derivatives exhibited promising in vitro antimalarial activity and were characterized for their ADMET properties, showing favorable pharmacokinetic profiles and low cytotoxicity at certain concentrations (Fahim & Ismael, 2021).
Cancer Research
- In the field of cancer research, substituted benzamides including the pyridin-2-ylmethyl variant were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds showed promising results in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
- Another study synthesized Co(II) complexes with N-(thiazol-2-yl)benzenesulphonamide derivatives, demonstrating significant in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Cardiac Research
- In cardiac electrophysiological research, compounds including N-substituted imidazolylbenzamides and benzene-sulfonamides were studied. These compounds showed potency in in vitro assays comparable to existing selective class III agents, indicating potential for treating cardiac arrhythmias (Morgan et al., 1990).
Chemical Synthesis and Properties
- Research into the crystal structure and properties of N-(pyridin-2-ylmethyl)benzamide derivatives revealed insights into the orientation of the pyridine and benzene rings, which are crucial for understanding their chemical behavior (Artheswari et al., 2019).
Anticancer Agent Synthesis
- Several studies have focused on the synthesis of N-(pyridin-2-yl)benzamide derivatives as potential anticancer agents. These studies have shown promising results in terms of cytotoxicity against various cancer cell lines (Adhami et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-29(26,27)17-11-9-15(10-12-17)20(25)24(14-16-6-4-5-13-22-16)21-23-18-7-2-3-8-19(18)28-21/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTWRCUBHLLELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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